7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
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Overview
Description
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring with nitrogen. This compound is known for its potential biological activities and is used as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one are currently unknown. This compound belongs to the class of benzazepines, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzazepines, in general, are known to interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
Benzazepines have been shown to influence a variety of biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Benzazepines have been shown to have a variety of effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide.
Reaction with Polyphosphoric Acid: The starting material is added to heated melted polyphosphoric acid at 60°C with stirring. The reaction is insulated and allowed to proceed for 20 hours.
Hydrolysis: The reaction mixture is then added dropwise to water to carry out hydrolysis.
Purification: The crude product is washed, and then methanol and activated carbon are added for decolorization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and hypertension.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is similar in structure but lacks the hydroxy group at the 3-position.
7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol: Another similar compound with a different ring structure and functional groups
Uniqueness
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 3-position and bromine at the 7-position make it a valuable intermediate in various synthetic and research applications .
Biological Activity
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound belonging to the benzazepine class, characterized by its unique heterocyclic structure. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN2O, with a molecular weight of approximately 240.12 g/mol. The presence of the bromine atom and hydroxyl group significantly influences its chemical reactivity and biological interactions.
Target Interactions
The specific biological targets for this compound are not fully elucidated; however, compounds in the benzazepine class are known to interact with various biological receptors and enzymes. These interactions may modulate pathways associated with cardiovascular health, neurological function, and inflammatory responses .
Biochemical Pathways
Benzazepines have been shown to influence several biochemical pathways:
- Cardiovascular Diseases : Modulation of pathways related to blood pressure regulation and heart function.
- Neurological Disorders : Potential neuroprotective effects through interaction with neurotransmitter systems.
- Inflammation : Inhibition of pro-inflammatory mediators .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial effects against various pathogens.
Antifungal Activity : It has shown potential antifungal properties in laboratory assays.
Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from apoptosis and degeneration .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, it is anticipated that its powder form at room temperature allows for oral administration. Further studies are necessary to determine absorption rates, metabolism, and excretion pathways .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
-
Synthesis Methodology :
- The compound is synthesized from 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using polyphosphoric acid under controlled conditions.
- Biological Assays :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
Compound Name | Similarity Index | Unique Features |
---|---|---|
7-Bromo-3-hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 0.76 | Hydroxy group instead of amino |
6-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.74 | Different ring structure |
Benazepril | N/A | Antihypertensive drug derived from similar precursors |
The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct biological activities compared to structurally similar compounds .
Properties
IUPAC Name |
7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBCFLMWJJIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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